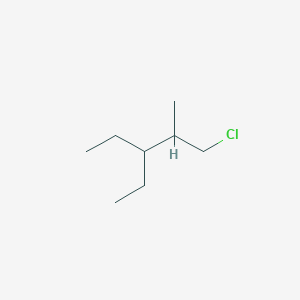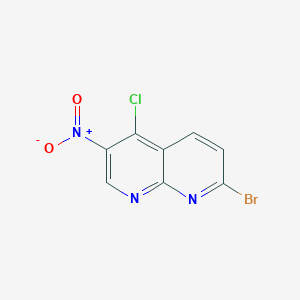![molecular formula C9H9BrN4 B13186288 1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine is an organic compound that features a bromopyridine moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with target proteins, while the pyrazole ring can participate in coordination with metal ions or other active sites. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Another bromopyridine derivative with applications in medicinal chemistry.
5-Bromopyridine-3-carboxylic acid: Used in the synthesis of various organic compounds.
Methyl 5-bromopyridine-2-carboxylate: A precursor in the synthesis of more complex molecules.
Uniqueness
1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual functionality, combining the reactivity of both the bromopyridine and pyrazole moieties. This allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-1-2-9(12-3-7)6-14-5-8(11)4-13-14/h1-5H,6,11H2 |
InChI Key |
HZKLEIVATVFRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



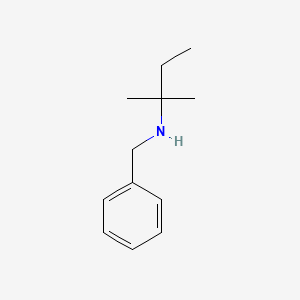

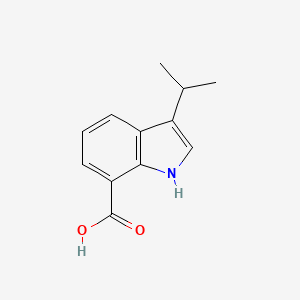
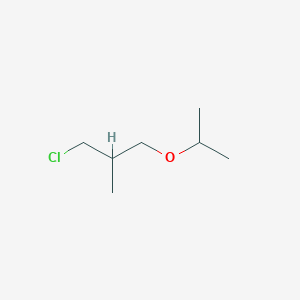
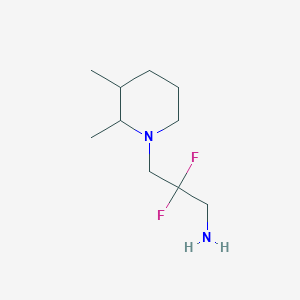
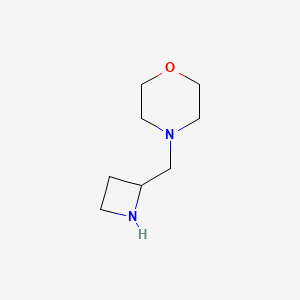
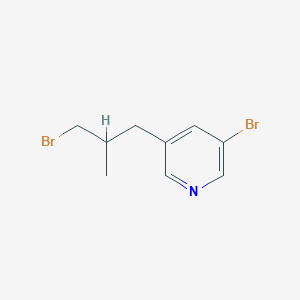
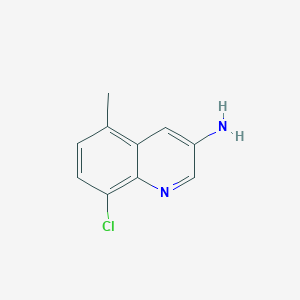
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
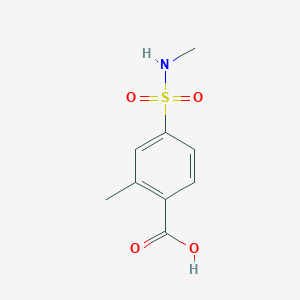
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
